

# The Role of Nav1.8 in Chronic Inflammatory Pain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |  |  |  |
|----------------------|--------------|-----------|--|--|--|
| Compound Name:       | Nav1.8-IN-13 |           |  |  |  |
| Cat. No.:            | B12371428    | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

The voltage-gated sodium channel Nav1.8, predominantly expressed in peripheral sensory neurons, plays a crucial role in the pathophysiology of chronic inflammatory pain.[1][2] This channel is a key contributor to the generation and propagation of action potentials in nociceptors, the specialized neurons that detect painful stimuli.[1][3][4] Under inflammatory conditions, the expression and function of Nav1.8 are significantly altered, leading to neuronal hyperexcitability and heightened pain sensitivity.[5][6][7] This guide provides an in-depth examination of the molecular mechanisms, electrophysiological changes, and signaling pathways implicating Nav1.8 in chronic inflammatory pain, offering insights for therapeutic development.

#### Introduction: Nav1.8 as a Key Player in Nociception

Nav1.8, encoded by the SCN10A gene, is a tetrodotoxin-resistant (TTX-R) sodium channel, a characteristic that distinguishes it from many other sodium channel subtypes.[2][8] Its expression is largely restricted to the small and medium-diameter neurons of the dorsal root ganglion (DRG) and trigeminal ganglion, which are primarily involved in transmitting pain signals.[1][3][6] The unique biophysical properties of Nav1.8, including its slow inactivation kinetics and rapid recovery from inactivation, allow it to contribute significantly to the upstroke of the action potential and to sustain repetitive firing, especially during prolonged depolarization, a hallmark of inflammatory states.[2][9]



## Upregulation and Functional Changes of Nav1.8 in Chronic Inflammation

A substantial body of evidence from preclinical models demonstrates that chronic inflammation leads to both an increase in Nav1.8 expression and significant alterations in its functional properties.

### **Increased Expression of Nav1.8**

Animal models of chronic inflammatory pain, such as those induced by Complete Freund's Adjuvant (CFA) or carrageenan, consistently show an upregulation of Nav1.8 at both the mRNA and protein levels in DRG neurons.[5][6][8] This increased expression is not limited to the cell bodies in the DRG but also involves the transport of the channel to the peripheral terminals of nociceptors, thereby increasing the excitability at the site of inflammation.[10][11]

#### **Electrophysiological Alterations**

Chronic inflammation induces several key changes in the electrophysiological properties of Nav1.8, contributing to neuronal hyperexcitability:

- Increased Current Density: Inflammatory mediators enhance the peak amplitude of the Nav1.8 current.[10][12]
- Hyperpolarizing Shift in Activation: The voltage threshold for Nav1.8 activation shifts to more
  negative potentials, meaning that a smaller depolarization is required to open the channel
  and initiate an action potential.[5][6][10] This leads to a decreased current threshold for firing.
  [5][6]
- Changes in Inactivation: Inflammation can also cause a leftward shift in the voltagedependence of steady-state fast inactivation, which can influence channel availability.[12]

These changes collectively lower the threshold for action potential generation and increase the firing frequency of nociceptive neurons, leading to the characteristic hypersensitivity to pain (hyperalgesia) and pain in response to normally non-painful stimuli (allodynia) observed in chronic inflammatory conditions.[13]



# Signaling Pathways Modulating Nav1.8 in Inflammatory Pain

A complex network of inflammatory mediators and intracellular signaling cascades converges on Nav1.8 to modulate its expression and function.

#### **Key Inflammatory Mediators**

Pro-inflammatory molecules released at the site of tissue injury, such as prostaglandins (e.g., PGE<sub>2</sub>), nerve growth factor (NGF), and various cytokines and chemokines, initiate the signaling events that lead to Nav1.8 sensitization.

#### **Intracellular Signaling Cascades**

These inflammatory mediators bind to their respective receptors on nociceptors, activating downstream signaling pathways, most notably the Protein Kinase A (PKA) and Protein Kinase C (PKC) pathways.[14] These kinases can directly phosphorylate the Nav1.8 channel, altering its gating properties.[14] Furthermore, these pathways can influence gene transcription, leading to the observed upregulation of Nav1.8 expression.

#### **Quantitative Data Summary**

The following tables summarize key quantitative findings from preclinical studies on the role of Nav1.8 in chronic inflammatory pain.

Table 1: Changes in Nav1.8 Expression in Inflammatory Pain Models



| Animal<br>Model                  | Tissue        | Time Point         | Change in<br>mRNA<br>Expression | Change in<br>Protein<br>Expression | Reference |
|----------------------------------|---------------|--------------------|---------------------------------|------------------------------------|-----------|
| Rat (CFA-<br>induced)            | DRG           | 14, 21, 28<br>days | -                               | Increased                          | [8]       |
| Rat (CFA-induced)                | DRG           | 8 and 14<br>days   | -                               | Increased                          | [10]      |
| Rat (CFA-induced)                | Sciatic Nerve | 14 days            | Increased                       | Increased                          | [11]      |
| Rat<br>(Carrageenan<br>-induced) | DRG           | Up to 4 days       | -                               | Increased                          | [8]       |
| Rat (BmK I-induced)              | DRG           | -                  | Increased                       | Increased                          | [15]      |

Table 2: Electrophysiological Changes in Nav1.8 in Inflammatory Pain Models

| Animal Model      | Neuron Type               | Parameter                             | Change                   | Reference |
|-------------------|---------------------------|---------------------------------------|--------------------------|-----------|
| Rat (CFA-induced) | Large-soma<br>DRG neurons | Nav1.8 Peak<br>Current Density        | Increased                | [10][12]  |
| Rat (CFA-induced) | Small DRG<br>neurons      | Voltage-<br>dependent<br>Activation   | Hyperpolarizing shift    | [5][6]    |
| Rat (CFA-induced) | Large-soma<br>DRG neurons | Voltage-<br>dependent<br>Activation   | Hyperpolarizing shift    | [10]      |
| Rat (CFA-induced) | Large-soma<br>DRG neurons | Voltage-<br>dependent<br>Inactivation | Hyperpolarizing<br>shift | [12]      |

Table 3: Behavioral Effects of Nav1.8 Blockade in Inflammatory Pain Models



| Animal Model                     | Nav1.8 Blocker | Pain Behavior<br>Assessed                            | Effect of<br>Blocker | Reference |
|----------------------------------|----------------|------------------------------------------------------|----------------------|-----------|
| Rat (CFA-induced)                | A-803467       | Mechanical/Cold<br>Allodynia,<br>Spontaneous<br>Pain | Attenuated           | [6]       |
| Rat<br>(Carrageenan-<br>induced) | PF-01247324    | Thermal<br>Hyperalgesia                              | Attenuated           | [6]       |
| Rat (CFA-induced)                | PF-01247324    | Mechanical<br>Hyperalgesia                           | Attenuated           | [6]       |
| Rat (BmK I-<br>induced)          | A-803467       | Spontaneous<br>Flinching,<br>Mechanical<br>Allodynia | Attenuated           | [15]      |
| Rat (CFA-induced)                | Ambroxol       | Mechanical<br>Allodynia                              | Blocked              | [16]      |

#### **Experimental Protocols**

Detailed methodologies are crucial for the replication and extension of these findings.

## **Induction of Chronic Inflammatory Pain**

- Complete Freund's Adjuvant (CFA) Model:
  - Species: Rat (Sprague-Dawley or Wistar).
  - Procedure: A single intraplantar injection of CFA (typically 50-150 μL) into the hind paw.
     CFA is a suspension of heat-killed Mycobacterium tuberculosis in mineral oil and saline, which induces a robust and long-lasting inflammatory response characterized by edema, erythema, and hypersensitivity.[5][6][10]



 Assessment: Paw volume is measured using a plethysmometer to quantify edema. Pain behaviors (mechanical allodynia and thermal hyperalgesia) are assessed at various time points post-injection.[8]

#### **Electrophysiological Recordings**

- Preparation: DRG neurons are acutely dissociated from animals at specific time points after CFA injection.
- Technique: Whole-cell patch-clamp recordings are performed on small to medium-diameter DRG neurons.
- Protocol for Nav1.8 Current Isolation:
  - Tetrodotoxin (TTX) is included in the external solution at a concentration (typically 300-500 nM) sufficient to block TTX-sensitive sodium channels.
  - Voltage protocols are designed to assess the voltage-dependence of activation (current-voltage relationships) and steady-state inactivation. For activation, cells are held at a hyperpolarized potential (e.g., -100 mV) and then depolarized to a range of test potentials. For inactivation, cells are held at various conditioning potentials before a test pulse to a depolarized potential.[10]

#### **Molecular Biology**

- Quantitative Real-Time PCR (qRT-PCR):
  - Total RNA is extracted from DRG tissue.
  - cDNA is synthesized by reverse transcription.
  - qRT-PCR is performed using specific primers for Nav1.8 and a reference gene (e.g., GAPDH or β-actin) for normalization.[15]
- Western Blotting:
  - Protein is extracted from DRG tissue.



- Proteins are separated by SDS-PAGE and transferred to a membrane.
- The membrane is incubated with a primary antibody specific to Nav1.8, followed by a secondary antibody conjugated to a detectable enzyme. Protein levels are quantified by densitometry.[15]
- Immunohistochemistry:
  - DRG or sciatic nerve tissue is fixed, sectioned, and incubated with a primary antibody against Nav1.8.
  - A fluorescently labeled secondary antibody is used for visualization. Co-staining with neuronal markers (e.g., NF200 for large myelinated neurons) can be performed to identify the specific neuronal populations expressing Nav1.8.[10]

#### **Behavioral Assays**

- Mechanical Allodynia: Assessed using von Frey filaments of calibrated stiffness applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined.
- Thermal Hyperalgesia: Measured using a radiant heat source (e.g., Hargreaves apparatus) applied to the plantar surface of the hind paw. The latency to paw withdrawal is recorded.
- Incapacitance Testing: Measures the weight distribution between the inflamed and contralateral paws as an indicator of joint pain.[8]

# Visualizations Signaling Pathway of Nav1.8 Sensitization in Inflammatory Pain









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]
- 2. Nav1.7 and Nav1.8: Role in the pathophysiology of pain PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium channels as a new target for pain treatment PMC [pmc.ncbi.nlm.nih.gov]
- 4. The roles of sodium channels in nociception: implications for mechanisms of pain PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Nav1.7 and Nav1.8: Role in the pathophysiology of pain PubMed [pubmed.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 8. Changes in the expression of NaV1.7, NaV1.8 and NaV1.9 in a distinct population of dorsal root ganglia innervating the rat knee joint in a model of chronic inflammatory joint pain
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. Functional up-regulation of Nav1.8 sodium channel in Aβ afferent fibers subjected to chronic peripheral inflammation PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Increased Resurgent Sodium Currents in Nav1.8 Contribute to Nociceptive Sensory Neuron Hyperexcitability Associated with Peripheral Neuropathies [scholarworks.indianapolis.iu.edu]
- 14. Frontiers | Post-translational modifications of voltage-gated sodium channels in chronic pain syndromes [frontiersin.org]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Role of Nav1.8 in Chronic Inflammatory Pain: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b12371428#role-of-nav1-8-in-chronic-inflammatory-pain]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com